molecular formula C23H26N8 B6476918 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline CAS No. 2640846-69-9

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline

Cat. No. B6476918
CAS RN: 2640846-69-9
M. Wt: 414.5 g/mol
InChI Key: OYUREXDULOSDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyrimidine ring, a piperazine ring, and a quinoxaline ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit aromaticity due to the presence of the pyrazole, pyrimidine, and quinoxaline rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. It could potentially undergo reactions at the pyrazole, pyrimidine, piperazine, or quinoxaline rings, or at the various functional groups attached to these rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, its stability under different conditions, and its reactivity with other chemicals .

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds have been found to have high affinity for αvβ6 integrin . Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The αvβ6 integrin is known to play a crucial role in wound healing and fibrosis, and its dysregulation is associated with various pathological conditions.

Mode of Action

For instance, a similar compound was found to have a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Pharmacokinetics

A structurally similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization This suggests that the compound may have good bioavailability

Result of Action

Similar compounds have shown potent in vitro antipromastigote activity . Antipromastigotes are a stage in the life cycle of certain parasites, suggesting that this compound may have potential as an antiparasitic agent.

properties

IUPAC Name

2-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-3-methylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N8/c1-15-13-16(2)31(28-15)22-14-21(25-18(4)26-22)29-9-11-30(12-10-29)23-17(3)24-19-7-5-6-8-20(19)27-23/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUREXDULOSDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.